ethyl 6-(4-methoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(4-methoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic and heterocyclic rings, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-methoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzoyl chloride with an appropriate amine to form the imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the tricyclic core. The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-(4-methoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 6-(4-methoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares a similar ester functional group and heterocyclic structure.
Thiazole derivatives: Exhibit diverse biological activities and share some structural similarities with the tricyclic core.
Uniqueness
Ethyl 6-(4-methoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N4O5 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
ethyl 6-(4-methoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H20N4O5/c1-4-32-23(30)17-13-16-19(24-18-7-5-6-12-27(18)22(16)29)26(2)20(17)25-21(28)14-8-10-15(31-3)11-9-14/h5-13H,4H2,1-3H3 |
InChI Key |
UHYPFGGIHYWLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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